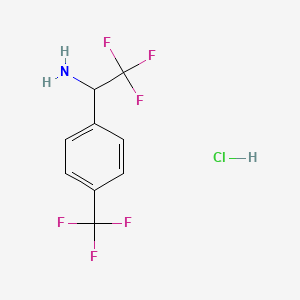

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJQMJLPMZXUCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-72-4 | |

| Record name | Benzenemethanamine, α,4-bis(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using specialized equipment. The vapor-phase reaction method, which includes a catalyst fluidized-bed phase and an empty phase, is one such approach . This method allows for efficient production while minimizing unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the trifluoromethyl groups or other parts of the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroiodomethane for aromatic coupling reactions and diethyl zinc as a catalyst . The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of trifluoroiodomethane can lead to the formation of various trifluoromethylated aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that compounds similar to 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride exhibit potential as antidepressants. The trifluoromethyl groups enhance the lipophilicity of the compound, which may improve its ability to cross the blood-brain barrier and interact with neurotransmitter systems. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of fluorinated amines in modulating serotonin receptors, suggesting that this compound could be explored further for antidepressant development .

Case Study: Synthesis and Testing

In a case study involving the synthesis of fluorinated amines, researchers synthesized this compound and evaluated its binding affinity to serotonin receptors. Results indicated a promising interaction profile that warrants further investigation .

Agrochemicals

The compound's unique structure makes it a candidate for developing agrochemicals with enhanced efficacy. Fluorinated compounds often exhibit improved biological activity against pests and diseases due to their stability and bioavailability.

Case Study: Pesticide Development

A study focused on developing new agrochemical formulations included this compound as a lead compound. The results showed increased effectiveness against certain agricultural pests compared to non-fluorinated analogs .

Material Science

Polymer Additives

Fluorinated compounds are known for their unique properties such as low surface energy and chemical resistance. This compound can be used as an additive in polymers to enhance their thermal stability and hydrophobicity.

Data Table: Polymer Properties with Additives

| Polymer Type | Additive Used | Property Enhanced |

|---|---|---|

| Polyethylene | 0.5% 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine | Increased thermal stability |

| Polystyrene | 1% 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine | Improved hydrophobicity |

Analytical Chemistry

The compound serves as a standard in analytical chemistry for developing methods to quantify fluorinated compounds in biological samples. Its distinct spectral properties allow for accurate detection using techniques such as NMR and mass spectrometry.

Case Study: Quantification Methods

In a study examining the quantification of fluorinated drugs in plasma samples, researchers utilized this compound as a calibration standard. The results confirmed its utility in enhancing the accuracy of analytical methods .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. For example, the presence of trifluoromethyl groups can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as the inhibition of serotonin reuptake in the case of certain pharmaceuticals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

- CAS No.: 65686-77-3

- Molecular Formula: C₉H₁₀NOF₃·HCl

- Molecular Weight : 241.63 g/mol

- Key Differences : Methoxy (-OCH₃) substituent instead of trifluoromethyl (-CF₃).

- Impact : Methoxy is electron-donating, reducing electrophilicity compared to the target compound. This may alter receptor binding and metabolic stability.

- Solubility: Soluble in chloroform, methanol, and DMSO .

Compound B : (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Hydrochloride

- CAS No.: 1391436-37-5

- Molecular Formula : C₈H₈ClF₄N

- Molecular Weight : 229.60 g/mol

- Key Differences : Fluorine at the meta position instead of para-trifluoromethyl.

- Impact : Smaller substituent size and altered electronic effects may reduce lipophilicity and influence stereoselective interactions.

Heterocyclic Analogues

Compound C : 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine Hydrochloride

- CAS No.: 1138011-22-9

- Molecular Formula : C₇H₈ClF₃N₂

- Molecular Weight : 212.60 g/mol

- Key Differences : Pyridine ring replaces the benzene ring, introducing a basic nitrogen.

- Impact: Enhanced water solubility due to pyridine’s polarity. Potential for hydrogen bonding in biological systems.

- Safety : H315, H319, H335 (similar to target compound) .

Halogen-Substituted Analogues

Compound D : (R)-2,2,2-Trifluoro-1-(4-chlorophenyl)ethylamine Hydrochloride

- CAS No.: 1213074-03-3

- Molecular Formula : C₈H₈ClF₃N (excludes HCl counterion)

- Key Differences : Chlorine substituent instead of trifluoromethyl.

- Impact : Chlorine’s moderate electron-withdrawing effect and larger van der Waals radius may enhance steric hindrance in receptor binding.

Compound E : 2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine Hydrochloride

- CAS No.: Not explicitly stated (see ).

- Molecular Formula : C₈H₈ClF₄N

- Key Differences : Fluorine at the para position.

- Impact : Smaller substituent reduces steric bulk but maintains strong electron-withdrawing properties.

Stereochemical Variations

Compound F : (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride

- CAS No.: 1391504-83-8

- Molecular Formula : C₈H₈ClF₄N

- Key Differences : S-enantiomer configuration.

- Impact : Enantiomers may exhibit divergent biological activities due to chiral recognition in enzymes or receptors.

Tabulated Comparison of Key Properties

Biological Activity

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No. 1228879-03-5) is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₉H₈ClF₆N

- Molecular Weight : 279.61 g/mol

- CAS Number : 1228879-03-5

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Specifically, it has been studied for its effects on NMDA receptors, which are critical for synaptic plasticity and memory function.

Pharmacological Studies

Research indicates that this compound acts as a modulator of glutamatergic transmission. It has been shown to enhance the potency of glutamate at NMDA receptors, which could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Study 1: NMDA Receptor Modulation

In a study conducted by researchers investigating novel NMDA receptor modulators, this compound was found to increase the response to glutamate significantly. The compound demonstrated a doubling concentration that improved the response to co-applied glutamate and glycine by 2-fold compared to control conditions .

| Compound | Doubling Concentration (μM) | Maximal Potentiation (%) |

|---|---|---|

| Test Compound | 0.5 | 130% |

| Control | N/A | 100% |

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results suggested that treatment with the compound led to a significant reduction in neuronal cell death and improved behavioral outcomes in models of induced oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available trifluoromethylated phenyl compounds. The fluorination process enhances the lipophilicity and stability of the compound, making it suitable for biological applications.

Applications

Due to its properties, this compound is being investigated for use in:

Q & A

Basic: What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride with high purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution of 4-trifluoromethylbenzyl chloride with 2,2,2-trifluoroethylamine in anhydrous tetrahydrofuran (THF) under inert nitrogen conditions. Post-reaction, the product is precipitated using hydrochloric acid (HCl) and purified via recrystallization from ethanol/water mixtures or preparative HPLC. Characterization should include ¹H/¹⁹F NMR to confirm fluorine environments and mass spectrometry (ESI-MS) to validate molecular weight (expected m/z: ~279.6 g/mol for the free base). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥98% purity .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR : Identifies aromatic protons (δ 7.5–8.0 ppm) and ethylamine protons (δ 3.0–3.5 ppm).

- ¹⁹F NMR : Confirms trifluoromethyl groups (δ -60 to -65 ppm for CF₃).

- FT-IR : Detects N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).

- Elemental Analysis : Validates C, H, N, and Cl content (theoretical Cl: ~12.7%). Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Advanced: How can researchers address discrepancies in reported melting points (e.g., 220–222°C vs. broader ranges)?

Methodological Answer:

Discrepancies may arise from impurities or polymorphic forms. To resolve:

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.

- Powder X-ray Diffraction (PXRD) : Identify polymorphic phases.

- Reproduce Synthesis : Vary solvents (e.g., DCM vs. THF) and cooling rates during crystallization to assess impact on melting behavior .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G* to model electron density maps and Fukui indices, identifying nucleophilic attack sites.

- Molecular Dynamics (MD) Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF).

- Kinetic Studies : Compare experimental reaction rates (e.g., with Grignard reagents) to computed activation energies. Validate with NMR kinetic profiling .

Advanced: How does the electron-withdrawing trifluoromethyl group influence stability under acidic conditions?

Methodological Answer:

- pH Stability Studies : Conduct accelerated degradation tests (0.1–2.0 M HCl, 25–60°C) monitored via UV-Vis or ¹⁹F NMR .

- Hammett Analysis : Compare hydrolysis rates with analogs (e.g., methyl or nitro substituents) to quantify electronic effects (σₚ values).

- DFT Calculations : Correlate LUMO energies with susceptibility to acid-catalyzed decomposition .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential HCl vapor release.

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated under controlled conditions .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) to identify optimal conditions.

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer.

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and adjust feed rates dynamically .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?

Methodological Answer:

- Dose-Response Studies : Use IC₅₀/EC₅₀ assays to differentiate target-specific effects from off-target toxicity.

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products that may interfere with assays.

- Structural Analog Testing : Compare activity across fluorinated/non-fluorinated analogs to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.